N-(2-methoxyphenyl)-4-[(pyridine-3-sulfonamido)methyl]piperidine-1-carboxamide
CAS No.: 1235351-09-3
Cat. No.: VC11972730
Molecular Formula: C19H24N4O4S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235351-09-3 |
|---|---|
| Molecular Formula | C19H24N4O4S |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-4-[(pyridin-3-ylsulfonylamino)methyl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C19H24N4O4S/c1-27-18-7-3-2-6-17(18)22-19(24)23-11-8-15(9-12-23)13-21-28(25,26)16-5-4-10-20-14-16/h2-7,10,14-15,21H,8-9,11-13H2,1H3,(H,22,24) |
| Standard InChI Key | NUHFQUJBXBILCC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3 |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3 |
Introduction
N-(2-methoxyphenyl)-4-[(pyridine-3-sulfonamido)methyl]piperidine-1-carboxamide is a complex organic compound that combines elements of sulfonamides and piperidine derivatives. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Chemical Formula and Molecular Weight
-
Molecular Formula: Not explicitly provided for this compound, but it can be deduced based on its components. For similar compounds like 4-((5-ethylthiophene-2-sulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, the formula is C20H27N3O4S2 .
-
Molecular Weight: Estimated to be around 400-500 g/mol, depending on the exact structure.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the sulfonamide linkage and the attachment of the piperidine and methoxyphenyl moieties. Common methods involve the reaction of amines with sulfonyl chlorides and the use of coupling reagents for carboxamide formation.
Biological Activity and Potential Applications
Piperidine derivatives are known for their diverse biological activities, including potential roles as neurotransmitter modulators or enzyme inhibitors. Sulfonamides have been used historically as antibacterial agents. The combination of these functionalities could result in compounds with unique pharmacological profiles.
Research Findings and Data
While specific research findings on N-(2-methoxyphenyl)-4-[(pyridine-3-sulfonamido)methyl]piperidine-1-carboxamide are not available, studies on similar compounds highlight the importance of structural modifications in achieving desired biological effects.
Data Table: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume